6-methoxy-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves understanding the reactions that the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Scientific Research Applications
Bioactivity and Ecological Role
Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, including 6-methoxy-2H-1,4-benzoxazin-3(4H)-one, have been extensively studied for their diverse bioactivities. These compounds exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects, among others. The potential application of benzoxazinones and their derivatives as leads for natural herbicide models is of current interest. The degradation of these compounds significantly influences the ecological behavior of benzoxazinone-producing plants and their chemical defense mechanisms. The development of new phytotoxicity bioassay techniques and the study of ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics are key areas of research. Additionally, benzoxazinones and some of their derivatives have been explored in pharmaceutical development due to their natural bioactivity and chemical simplicity (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Isolation, Synthesis, and Agronomic Utility
The isolation and synthesis of benzoxazinones from plants, such as those belonging to the Poaceae family, have revealed their significant biological properties, including phytotoxicity and antimicrobial effects. These properties, along with the compounds' involvement in metabolism, detoxification mechanisms, and degradation in crop soils, highlight their potential agronomic utility. Modified methodologies have been developed to access these compounds from natural sources, and new synthetic methodologies have been employed to obtain derivatives with high yield and scalability. These efforts support ongoing research into the agronomic utility of benzoxazinones, making them valuable for the development of natural herbicide models (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).
Analytical Methodologies and Quantification
High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of 1,4-benzoxazin-3-ones and benzoxazolin-2-ones in plant extracts, such as maize root extract. This analytical approach is crucial for studying the chemical ecology of plant root and subterranean pest interactions, providing valuable insights into the roles of these compounds in natural defense mechanisms (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).
Structure-Activity Relationships and Herbicide Models
The study of structure-activity relationships (SAR) of benzoxazinones, including their degradation products and analogues, has contributed to understanding their phytotoxic effects on various plant species. This research has elucidated the ecological role of these compounds and proposed new herbicide models based on their structures. The exploration of SAR studies is instrumental in developing effective, naturally derived herbicides (Macias, Marín, Oliveros-Bastidas, Castellano, Simonet, & Molinillo, 2005).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
Future Directions
This involves predicting or suggesting future research directions, such as potential applications of the compound, based on its properties and behavior.
properties
IUPAC Name |
6-methoxy-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGRZAGXNFIQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527480 | |
Record name | 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
5023-12-1 | |
Record name | 6-Methoxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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